Methyl 6-hydroxy-5-iodonicotinate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as methyl 5-bromonicotinate, involves palladium-catalyzed reactions, as described in the preparation of deuterium-labeled nicotinic acid . Similarly, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate utilizes a trifluoromethylation process with an aryl iodide . These methods suggest that the synthesis of methyl 6-hydroxy-5-iodonicotinate could potentially involve halogenation and subsequent modification of the nicotinate ring.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . These techniques would likely be applicable in analyzing the molecular structure of methyl 6-hydroxy-5-iodonicotinate, providing detailed information about its atomic arrangement and electronic configuration.

Chemical Reactions Analysis

The chemical reactions involving nicotinate derivatives can be complex. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a reaction mechanism that has been proposed based on various analytical techniques . This suggests that the reactivity of methyl 6-hydroxy-5-iodonicotinate could also be studied to understand its potential in forming new compounds or participating in biochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinate derivatives, such as solubility, melting point, and reactivity, are crucial for their application in chemical synthesis and pharmaceutical development. For example, the synthesis of methyl 5S-(benzoyloxy)-6-oxohexanoate, a leukotriene synthesis intermediate, involves steps that are influenced by the physical properties of the starting materials . These properties would be important to characterize for methyl 6-hydroxy-5-iodonicotinate as well.

Wissenschaftliche Forschungsanwendungen

Molecular Studies and Drug Development

- Quantum Chemical Analysis : Methyl 6-hydroxy-5-iodonicotinate has been investigated for its structural, spectroscopic, and electronic properties using density functional theory. This research contributes to understanding the molecule's behavior, which is crucial for its potential applications in drug design, particularly for treating pulmonary fibrosis (Pandimeena et al., 2022).

Biochemical Research

- Role in Metabolism Studies : The compound plays a role in studying arachidonic acid metabolism, which is significant in understanding various biological processes and could lead to the development of new therapeutic strategies (Baldwin et al., 1981).

Epigenetic Research

- DNA Methylation Studies : Methyl 6-hydroxy-5-iodonicotinate is used in studies focusing on DNA methylation, which plays a crucial role in gene regulation and is linked to various diseases, including cancer. Understanding these methylation patterns can offer insights into the molecular mechanisms of diseases and aid in developing targeted therapies (Tahiliani et al., 2009).

Neuropharmacology

- Potential in Alzheimer's Disease Research : Research into compounds structurally related to methyl 6-hydroxy-5-iodonicotinate shows promise in developing treatments for neurodegenerative diseases like Alzheimer's. These compounds can modulate biological processes crucial in these diseases, such as protein aggregation and neuroprotection (Lee et al., 2018).

Retinopathy Treatment

- Retinoprotective Effects : Research indicates that derivatives of methyl 6-hydroxy-5-iodonicotinate may have retinoprotective effects, suggesting potential use in treating retinal diseases. These studies focus on improving retinal microcirculation and resistance to ischemia, which are critical factors in various retinal conditions (Peresypkina et al., 2020).

Safety And Hazards

“Methyl 6-hydroxy-5-iodonicotinate” is classified with a warning signal word . The hazard statements associated with this compound include H302+H312+H332;H315;H319;H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Eigenschaften

IUPAC Name |

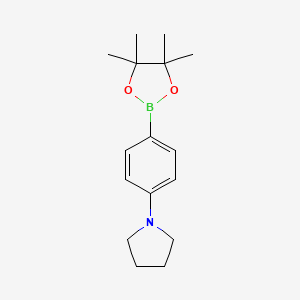

methyl 5-iodo-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGAGXUKDZFFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594696 | |

| Record name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-hydroxy-5-iodonicotinate | |

CAS RN |

885950-46-9 | |

| Record name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)